Boric acid is a member of boric acids. It has a role as an astringent. It is a conjugate acid of a dihydrogenborate.

Boric acid, also known as hydrogen borate, is a weak monobasic Lewis acid of boron with the chemical formula H3BO3. Boric acid is typically utilized in industrial processing and manufacturing, but is also used as an additive in pharmaceutical products, cosmetics, lotions, soaps, mouthwash, toothpaste, astringents, and eyewashes. It is known to exhibit some antibacterial activity against infections such as bacterial vaginosis and candidiasis.

Boric Acid is a weakly acidic hydrate of boric oxide with mild antiseptic, antifungal, and antiviral properties. The exact mechanism of action of boric acid is unknown; generally cytotoxic to all cells. It is used in the treatment of yeast infections and cold sores.

H3BO3

BH3O3

B(OH)3

H3BO3

B(OH)3

Boric acid

CAS No.: 10043-35-3; 11113-50-1

Cat. No.: VC8457944

Molecular Formula: BH3O3

H3BO3

BH3O3

B(OH)3

H3BO3

B(OH)3

Molecular Weight: 61.84 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 10043-35-3; 11113-50-1 |

|---|---|

| Molecular Formula | BH3O3 H3BO3 BH3O3 B(OH)3 H3BO3 B(OH)3 |

| Molecular Weight | 61.84 g/mol |

| IUPAC Name | boric acid |

| Standard InChI | InChI=1S/BH3O3/c2-1(3)4/h2-4H |

| Standard InChI Key | KGBXLFKZBHKPEV-UHFFFAOYSA-N |

| Impurities | The principal impurities in technical grade boric acid are the by-product sulfate (0.1%) and various minor metallic impurities present in the borate ore /technical grade/ |

| Canonical SMILES | B(O)(O)O |

| Boiling Point | 572 °F at 760 mm Hg (decomposes) (NTP, 1992) 572°F |

| Colorform | Colorless, transparent crystals or white granules or powder Colorless triclinic crystals White waxy triclinic solid plates |

| Melting Point | 340 °F (NTP, 1992) 170.9 °C 171°C 340°F |

Introduction

Chemical Identity and Historical Context

Molecular Structure and Nomenclature

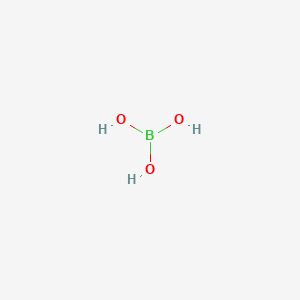

Boric acid, systematically named orthoboric acid, consists of a boron atom centrally bonded to three hydroxyl groups in a trigonal planar geometry . The B-O bond length measures 136 pm, while O-H bonds span 97 pm, creating a layered crystal lattice stabilized by hydrogen bonding . This arrangement explains its characteristic flaky texture and solubility behavior. The compound’s IUPAC designation as trihydroxidoboron reflects its composition, though historical names like boracic acid persist in medical contexts .

Historical Development

Wilhelm Homberg’s 17th-century isolation of boric acid from borax marked its entry into Western science, though ancient Greeks utilized borate minerals for food preservation and cleaning . The compound’s dual identity as sal sedativum Hombergi (sedative salt) and industrial workhorse emerged through 19th-century applications in antiseptics and glassmaking . Modern production methods still echo Homberg’s original acid-base reactions, now scaled using sulfuric acid and borate ores like kernite .

Synthesis and Physical Properties

Industrial Production

Contemporary synthesis involves treating sodium borate minerals with sulfuric acid:

This exothermic process yields technical-grade boric acid, which undergoes recrystallization for pharmaceutical purity . Global production exceeds 1.5 million metric tons annually, primarily from Turkish and South American borate deposits .

Physicochemical Characteristics

| Property | Value | Conditions | Source |

|---|---|---|---|

| Melting Point | >148°C (decomposition) | Ambient pressure | |

| Density | 1.435 g/cm³ | 20°C | |

| Solubility in Water | 4.7 g/100 mL | 20°C | |

| pKa | 9.2 | 25°C | |

| Refractive Index | 1.371 | 589 nm |

The compound’s limited aqueous solubility (4.7% w/v at 20°C) increases dramatically in boiling water (27.5% w/v) , facilitating industrial crystallization. Its layered crystal structure, featuring 318 pm interlayer spacing, enables anisotropic thermal expansion .

Chemical Behavior and Reactivity

Aqueous Equilibria

In solution, boric acid acts as a weak Brønsted acid through hydroxide ion complexation:

This stepwise equilibrium gives an apparent pKa of 9.2 , though the mechanism involves Lewis acid-base interactions rather than direct proton donation. Concentrated solutions (>0.1 M) form polyborate species like , complicating stoichiometric analyses .

Thermal Decomposition

Heating above 170°C induces sequential dehydration:

The final product, boron trioxide (), finds use in glass and ceramic production .

Industrial and Biomedical Applications

Antimicrobial Agent

Boric acid’s oligodynamic effect (microbicidal action at low concentrations) underpins its FDA-approved use in ophthalmic solutions (0.02-2.5% w/v) and topical antiseptics . The mechanism involves membrane disruption in fungi and Gram-negative bacteria through chelation of membrane glycoproteins .

Nuclear Industry Applications

The isotope’s high neutron capture cross-section (3837 barns) makes boric acid essential in reactor coolant systems. A 4.5% aqueous solution provides both neutron moderation and shutdown capability in pressurized water reactors .

Flame Retardancy

When incorporated into cellulose insulation (3-5% w/w), boric acid reduces smoke evolution by 70% through two mechanisms:

-

Endothermic dehydration at 130-200°C absorbs heat

| Species | LD50 (Oral) | Effect | Source |

|---|---|---|---|

| Rat | 3450 mg/kg | Renal tubular necrosis | |

| Human (est.) | 15-20 g | Gastrointestinal hemorrhage |

The 45-day rat study demonstrated dose-dependent nephrotoxicity at ≥275 mg/kg/day, with histopathological changes in proximal tubules . Human fatalities typically involve >30 g ingested doses, presenting with acute renal failure and metabolic acidosis .

Reproductive Toxicity

Chronic exposure (100 mg/kg/day) in rodents caused testicular atrophy and reduced sperm motility through seminiferous tubule degeneration . The NOAEL (No Observed Adverse Effect Level) for developmental toxicity in rabbits is 78 mg/kg/day, though placental transfer occurs in all mammalian species studied .

Regulatory Status

Environmental Fate and Sustainability

Ecotoxicology

Aquatic toxicity varies by species:

| Organism | LC50 (96h) | Endpoint |

|---|---|---|

| Daphnia magna | 32 mg/L | Immobilization |

| Rainbow trout | 165 mg/L | Mortality |

Soil adsorption coefficients () range from 30-100 L/kg, indicating moderate mobility in sandy soils . Biodegradation proceeds slowly, with half-lives exceeding 60 days in anaerobic sediments .

Green Chemistry Initiatives

Recent advances include:

-

Boron recovery from coal fly ash (85% efficiency via acid leaching)

-

Catalytic conversion of boric acid to sodium perborate for oxygen bleach production

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume